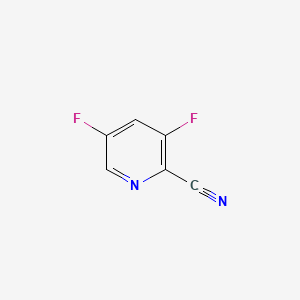

3,5-Difluoropicolinonitrile

Beschreibung

The exact mass of the compound 2-Cyano-3,5-difluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-difluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBIFECTHKFYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382538 | |

| Record name | 2-Cyano-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298709-29-2 | |

| Record name | 2-Cyano-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-3,5-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Ascendancy of Fluorinated Pyridines in Contemporary Organic Chemistry

The introduction of fluorine atoms into organic molecules, particularly heterocyclic systems like pyridine (B92270), has become a cornerstone of modern molecular design in various scientific fields. nih.gov Fluorinated pyridines are of growing importance in the pharmaceutical industry, materials science, and agriculture. nih.gov The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of the parent molecule. nih.gov

Incorporating fluorine can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov For instance, the strategic placement of fluorine atoms can modulate the basicity (pKa) of the pyridine nitrogen, a critical factor in drug-receptor interactions and pharmacokinetic profiles. nih.gov The electron-withdrawing nature of fluorine deactivates the pyridine ring, making it more susceptible to nucleophilic aromatic substitution reactions, a feature that chemists can exploit for the construction of complex molecular architectures. ossila.comambeed.com This enhanced reactivity, coupled with the altered physical properties, makes fluorinated pyridines highly sought-after intermediates in the synthesis of novel therapeutic agents and advanced materials. nih.govontosight.ai

The Strategic Importance of the Cyano Group in Heterocyclic Synthesis

The cyano (or nitrile) group is a remarkably versatile functional group in organic synthesis, serving as a valuable precursor for a multitude of other functionalities. quimicaorganica.orgresearchgate.net Its ability to be transformed into amines, carboxylic acids, amides, and tetrazoles makes it a powerful tool for synthetic chemists. researchgate.netnih.gov In the context of heterocyclic synthesis, the cyano group's utility is multifaceted. It can act as an electrophilic site, reacting with nucleophiles, or it can be involved in various cyclization reactions to form new heterocyclic rings. quimicaorganica.org

Key Research Areas Pertaining to 2 Cyano 3,5 Difluoropyridine

Established Synthetic Routes to 2-Cyano-3,5-difluoropyridine

The most common and industrially relevant method for synthesizing 2-Cyano-3,5-difluoropyridine involves the nucleophilic aromatic substitution (SNAr) of chlorine atoms from a suitable precursor.

The direct conversion of chlorinated pyridines to their fluorinated counterparts is a cornerstone of synthesizing 2-Cyano-3,5-difluoropyridine.

The halogen exchange (Halex) reaction is a primary method for introducing fluorine into the pyridine ring. This involves treating 2-Cyano-3,5-dichloropyridine with an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF). chemicalbook.comgoogle.com The reaction consumes the reactants in a one-to-one molar ratio of fluorinating agent to the halogen atom being replaced. google.com While both KF and CsF are effective, CsF is often noted for its higher reactivity, though KF is a more economical option. google.comgoogle.com The synthesis typically involves heating 2-cyano-3,5-dichloropyridine with potassium fluoride to produce 2-Cyano-3,5-difluoropyridine. chemicalbook.com

| Reactant | Fluorinating Agent | Product | Reference |

| 2-Cyano-3,5-dichloropyridine | Potassium Fluoride (KF) | 2-Cyano-3,5-difluoropyridine | chemicalbook.com |

| 2,3,5-Trichloropyridine | Potassium Fluoride (KF) | 2,3-Difluoro-5-chloropyridine | google.com |

| Chloropyridines | Cesium Fluoride (CsF) | Fluoropyridines | google.com |

The efficiency of the Halex reaction is significantly influenced by the reaction conditions, particularly the choice of solvent and the use of catalysts.

Polar Aprotic Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (B87167) (DMSO) and Sulfolane are crucial for the fluorination process. researchgate.net These solvents are necessary to dissolve the pyridine starting material at elevated reaction temperatures. google.com The use of polar aprotic solvents is favored as they effectively solvate the cation of the alkali fluoride, leaving the fluoride anion more "naked" and thus more nucleophilic and reactive. libretexts.org This enhanced reactivity is a key factor in driving the SN2/E2 type reactions forward. libretexts.org To ensure optimal reaction conditions, it is important that the solvent is substantially anhydrous, as water can hinder the reaction. google.com Azeotropic distillation is a common technique used to remove residual water. google.com

Phase Transfer Catalysts: To further enhance the reaction rate and yield, phase transfer catalysts (PTCs) are often employed. These catalysts facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs. Examples of effective PTCs include polyethylene (B3416737) glycol (PEG), quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), and phosphonium (B103445) salts (e.g., tetraphenylphosphonium (B101447) bromide). chemicalbook.comgoogle.comresearchgate.net In one documented synthesis, polyethylene glycol 8000 was used in conjunction with potassium fluoride and 2-cyano-3,5-dichloropyridine. chemicalbook.com The use of PTCs can lead to significantly reduced reaction times and increased yields, especially in microwave-assisted reactions. researchgate.net

| Solvent/Catalyst | Function | Example | Reference |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent | Enhances nucleophilicity of fluoride | researchgate.net |

| Sulfolane | Polar aprotic solvent | Dissolves reactants at high temperatures | |

| Polyethylene Glycol (PEG) | Phase transfer catalyst | Facilitates fluoride transfer | chemicalbook.com |

| Tetrabutylammonium Bromide | Phase transfer catalyst | Used in cyanation reactions | google.com |

| Tetraphenylphosphonium Bromide | Phase transfer catalyst | Used in fluorination of trichloropyridine | google.com |

General Methodologies for Functionalized Difluoropyridine Scaffolds

Beyond the direct synthesis of 2-Cyano-3,5-difluoropyridine, general methods for creating functionalized difluoropyridine structures are also important.

Chloromethylation is a key reaction for introducing a reactive chloromethyl group onto the 3,5-difluoropyridine (B1298662) ring, which can then be further modified. This electrophilic substitution is typically carried out using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. The reaction is sensitive to moisture, and anhydrous conditions are preferred to achieve better yields. The introduction of the chloromethyl group at the 2-position of the pyridine ring is facilitated by the formation of a chloromethyl carbocation.

Advanced Chemical Transformations and Reactivity of 2-Cyano-3,5-difluoropyridine

The presence of both fluorine atoms and a cyano group on the pyridine ring imparts unique reactivity to 2-Cyano-3,5-difluoropyridine, making it a valuable intermediate for further chemical transformations. While specific advanced reactions of 2-Cyano-3,5-difluoropyridine are not detailed in the provided context, the reactivity of similar fluorinated pyridines suggests potential pathways. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the fluorine atoms can potentially undergo further nucleophilic substitution under harsh conditions. The electron-withdrawing nature of the fluorine atoms and the cyano group activates the pyridine ring towards certain reactions and influences the regioselectivity of subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying the 2-Cyano-3,5-difluoropyridine scaffold. The electron-withdrawing nature of the cyano group and the fluorine atoms activates the pyridine ring towards nucleophilic attack.

The positioning of the electron-withdrawing cyano group and the two fluorine atoms on the pyridine ring dictates the regioselectivity of SNAr reactions. The C-F bonds are susceptible to cleavage, particularly at positions para to electron-withdrawing substituents, which aligns with the principles of the SNAr mechanism. mdpi.com In polyhalogenated pyridines, the site of substitution is influenced by the relative bond dissociation energies of the carbon-halogen bonds, generally following the trend C–I > C–Br > C–Cl > C–F. nih.gov However, in the case of identical halogens, electronic effects, such as the presence of activating groups like cyano or trifluoromethyl, play a crucial role in determining the reaction site. mdpi.comnih.gov For instance, the presence of a CF3 group can activate an adjacent position towards oxidative addition in cross-coupling reactions. nih.gov

Computational studies and experimental results on related polyhalogenated pyridines show that the regioselectivity of nucleophilic attack is highly dependent on the substituents present on the ring. researchgate.net For 3-substituted-2,6-dichloropyridines, bulky substituents at the 3-position can direct nucleophilic attack to the 6-position. researchgate.net The choice of solvent can also dramatically influence the regioselectivity of these reactions. researchgate.net

2-Cyano-3,5-difluoropyridine readily undergoes SNAr reactions with oxygen nucleophiles. A notable example is its reaction with 4-methoxybenzyl alcohol in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). nih.govresearchgate.net This reaction proceeds via the displacement of both fluorine atoms to yield the corresponding diether. nih.govresearchgate.net For instance, heating 2-cyano-3,5-difluoropyridine with 2.5 equivalents of both 4-methoxybenzyl alcohol and NaH in DMF at 95 °C for 18 hours results in the formation of the protected diol in a 73% yield. nih.govresearchgate.net

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Cyano-3,5-difluoropyridine | 4-methoxybenzyl alcohol, NaH | DMF | 95 °C, 18 h | 2-Cyano-3,5-bis(4-methoxybenzyloxy)pyridine | 73% | nih.govresearchgate.net |

The cyano group of 2-Cyano-3,5-difluoropyridine and its derivatives can be hydrolyzed to a carboxylic acid or other functional groups. Following the substitution with oxygen nucleophiles, such as the formation of 2-Cyano-3,5-bis(4-methoxybenzyloxy)pyridine, the protecting groups can be removed. For example, the 4-methoxybenzyl groups can be cleaved using excess trifluoroacetic acid (TFA) at room temperature, which subsequently leads to the formation of 2-cyano-3,5-dihydroxypyridine in a quantitative yield. nih.govresearchgate.net The resulting dihydroxypyridine can then be further transformed. For instance, hydrolysis of the cyano group under basic conditions, such as with aqueous NaOH in methanol, can generate the corresponding carboxylic acid derivative. nih.gov

Further Functionalization of the Pyridine Ring System

While the provided information primarily details reactions involving the displacement of fluorine atoms, the introduction and subsequent reactions of difluoromethyl groups on the pyridine ring are also relevant areas of research. researchgate.net Methods for the direct C-H difluoromethylation of pyridines are being developed, which can be switched between meta and para positions by altering reaction conditions. researchgate.net These reactions often proceed through radical processes or via pyridinium (B92312) salt intermediates. researchgate.net

The selective functionalization of polyhalogenated pyridines is a significant area of synthetic chemistry. acs.orgacs.org The ability to selectively react one halogen over another allows for the stepwise introduction of different functional groups, leading to complex molecular architectures. acs.orgnih.gov In systems with multiple, but identical, halogens, selectivity is often governed by electronic effects and the position of other substituents on the ring. nih.gov For example, in polyfluoropyridines, nucleophilic substitution often occurs preferentially at the 4-position. researchgate.net However, the introduction of a bulky group, such as a trialkylsilyl group, can block this position and direct substitution to the 2- or 6-positions. researchgate.net This chemo-selectivity is crucial for the synthesis of highly substituted and functionalized pyridine derivatives. acs.orgnih.gov

Reactivity of Related Cyanopyridine Halides in Nucleophilic Substitutions

The presence of a cyano group significantly influences the reactivity of the pyridine ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the cyano group activates the ring, making it more susceptible to nucleophilic attack. researchgate.net This effect is particularly pronounced when the cyano group is positioned ortho or para to a halogen atom, facilitating the displacement of the halide by a nucleophile. researchgate.net

In the context of cyanopyridine halides, the reactivity can be exceptional, with the cyano group itself sometimes acting as a leaving group. nih.govresearchgate.net Studies on N-methylpyridinium ions have shown a leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I in reactions with piperidine. nih.gov This indicates that the cyano group can be more reactive than a fluorine atom under certain conditions. nih.gov In some SNAr reactions, the cyanide leaving group is displaced preferentially even in the presence of halogens. researchgate.net

The synthesis of 2-Cyano-3,5-difluoropyridine itself can be achieved from 2-cyano-3,5-dichloropyridine via a halogen exchange reaction with potassium fluoride, demonstrating the displacement of chlorine by fluorine. chemicalbook.com Research on 2-chloro-3-cyanopyridines shows they readily undergo substitution with aliphatic and heterocyclic amines to yield 2-aminopyridines. consensus.app They also react with hydrazine (B178648) hydrate (B1144303) and sodium azide. consensus.app

The table below summarizes findings on the nucleophilic substitution of various cyanopyridine halides, illustrating the diversity of nucleophiles and the resulting products.

| Cyanopyridine Substrate | Nucleophile | Product |

| 1-Alkyl-4-cyanopyridinium salts | Hydrazine, Aliphatic amines | 1-Alkyl-4-(hydrazinyl/amino)pyridinium salts |

| 2-Chloro-4-cyanopyridine | Methyl iodide (during quaternisation) | Halogen exchange occurs |

| 2- or 4-Cyanoazines | Anions of α,α-disubstituted esters/nitriles | Product of cyanide displacement |

| 2-Chloro-3-cyanopyridines | Aliphatic amines, Heterocyclic amines | 2-Amino-3-cyanopyridines |

| 2-Chloro-3-cyanopyridines | Hydrazine hydrate | 2-Hydrazinyl-3-cyanopyridine |

| 2-Chloro-3-cyanopyridines | Sodium azide | Tetrazolopyridine derivative |

This table collates data on the reactivity of different cyanopyridine halides with a range of nucleophiles, highlighting the activating role of the cyano group and its potential as a leaving group. rsc.orgresearchgate.netconsensus.app

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in OLEDs, theoretically enabling 100% internal quantum efficiency without the need for expensive heavy metals. researchgate.netnih.gov The design of efficient TADF emitters often relies on creating molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) states, which is frequently achieved by linking electron-donating and electron-accepting units. nih.gov

The electron-accepting nature of the 2-cyano-3,5-difluoropyridine moiety makes it an excellent candidate for constructing TADF emitters. Researchers have successfully synthesized novel cyanopyridine derivatives by reacting 2-cyano-3,5-difluoropyridine with electron-donating nucleophiles like carbazole (Cz) and α-carboline (Cb). rsc.org

In one study, two such derivatives, CzPyCN and CbPyCN, were created through a catalyst-free aromatic nucleophilic substitution reaction. rsc.org These compounds were designed to function as electron acceptors. When combined with an electron donor like TAPC, they form an exciplex that exhibits TADF, leading to highly efficient green light emission in OLEDs. rsc.org

The performance of OLEDs incorporating these materials is noteworthy. An exciplex-type green fluorescent OLED utilizing TAPC as the donor and CbPyCN as the acceptor achieved a maximum external quantum efficiency (EQE) of 9.1%. rsc.orgacs.org The related CzPyCN-based device also showed significant, albeit slightly lower, performance with a maximum EQE of 7.4%. rsc.org These findings underscore the utility of 2-cyano-3,5-difluoropyridine in creating efficient TADF emitters for next-generation displays and lighting.

Table 1: Photophysical and OLED Performance Data for 2-Cyano-3,5-difluoropyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (E_T, eV) | Emission Peak (Exciplex with TAPC) (nm) | Max. EQE (Exciplex with TAPC) (%) |

| CzPyCN | -5.77 | -2.75 | 2.69 | 530 | 7.4 |

| CbPyCN | -5.58 | -2.38 | 2.79 | 520 | 9.1 |

Data sourced from Wu et al., J. Mater. Chem. C, 2018, 6, 8784. rsc.org

Role as a Building Block for High-Performance Materials

The chemical versatility of fluorinated pyridines allows them to serve as foundational scaffolds for a wide range of high-performance materials, extending beyond optoelectronics.

While direct examples of 2-cyano-3,5-difluoropyridine in high-temperature resistant hole-transport materials (HTMs) are specific, the broader class of fluorinated pyridines is recognized for its contribution to thermally robust materials. For instance, hole-transporting materials based on fluorene (B118485) cores have been developed that exhibit high chemical stability and thermal robustness, which are critical for the longevity and performance of optoelectronic devices like OLEDs and perovskite solar cells. mdpi.comresearchgate.net The incorporation of fluorine atoms into organic materials is a known strategy to enhance thermal stability. Benzophenone-based materials, for example, show high thermal decomposition temperatures, making them suitable for demanding applications. nih.gov The synthesis of fluoropyridyl-functionalized siloxanes has produced polymers with exceptional thermal stability, showing no degradation at temperatures up to 430 °C. This highlights the potential of fluoropyridine-based building blocks, including 2-cyano-3,5-difluoropyridine, in the design of materials that can withstand high operating temperatures.

The ability to selectively introduce multiple functional groups onto a core structure is crucial for tuning the properties of advanced materials. Fluoropyridines, such as pentafluoropyridine, have been demonstrated as excellent platforms for creating complex, multifunctionalized arylated architectures. nih.gov Through controlled, high-yielding reactions, various aryl bromide groups can be attached to specific positions on the fluorinated pyridine ring. nih.gov

This methodology allows for the creation of synthetic intermediates that can undergo further selective reactions, such as metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), at different halogen sites. nih.govacs.org This chemoselectivity enables the construction of intricate molecular designs from a simple building block. nih.gov This principle of using a fluorinated pyridine scaffold to build complex, multifunctional molecules is directly applicable to 2-cyano-3,5-difluoropyridine, allowing for the development of novel materials with precisely controlled architectures for a broad scope of applications in materials science. nih.gov

Medicinal Chemistry and Pharmaceutical Research

Utilization as a Molecular Scaffold for Bioactive Compound Synthesis

The chemical reactivity of 2-cyano-3,5-difluoropyridine makes it an important intermediate in the synthesis of complex pharmaceutical ingredients. The fluorine atoms are susceptible to nucleophilic aromatic substitution, providing a direct route to introduce diverse functionalities and build intricate molecular architectures.

Design and Synthesis of Thiazole (B1198619) Analogues for Iron Chelators (e.g., Desferrithiocin and its Derivatives)

A significant application of 2-cyano-3,5-difluoropyridine is in the synthesis of iron chelators, particularly analogues of Desferrithiocin. Desferrithiocin is a natural product known for its potent iron-chelating activity, but its clinical use has been hampered by toxicity. This has prompted extensive research into synthetic analogues with improved safety profiles.

The synthesis of these analogues often begins with 2-cyano-3,5-difluoropyridine. In a typical synthetic route, it is converted to 2-cyano-3,5-dihydroxypyridine. This key intermediate is then further elaborated to introduce the thiazole ring and other necessary functionalities to create the final iron chelator. This multi-step process allows for the systematic modification of the Desferrithiocin scaffold, enabling researchers to investigate the impact of different substituents on the compound's iron-chelating efficacy and toxicity.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological profiles of drug candidates. In the context of Desferrithiocin analogues derived from 2-cyano-3,5-difluoropyridine, SAR studies have focused on modifying the pyridine (B92270) ring to reduce toxicity while maintaining or improving iron-chelating activity.

Key findings from these studies indicate that the position and nature of substituents on the pyridine ring significantly influence the biological properties of the resulting iron chelators. For instance, the introduction of hydroxyl groups, facilitated by starting with 2-cyano-3,5-difluoropyridine, has been shown to be a critical factor in mitigating the toxicity associated with the parent compound, Desferrithiocin.

Below is a data table summarizing the conceptual structure-activity relationships for Desferrithiocin analogues, highlighting the importance of the pyridine core modifications.

| Compound/Analogue Class | Structural Modification | Impact on Biological Profile |

| Desferrithiocin | Parent Compound | High iron chelation, but toxic |

| Analogues with modified pyridine ring | Introduction of hydroxyl groups | Reduced toxicity, maintained chelation |

| Analogues with altered substituent positions | Varied placement of functional groups | Influences binding affinity and cell permeability |

Enzyme Inhibition Profiling of 2-Cyano-3,5-difluoropyridine Derivatives

The interaction of new chemical entities with metabolic enzymes is a critical aspect of drug development, as it can significantly impact their pharmacokinetic profiles and potential for drug-drug interactions.

Investigation of Cytochrome P450 Enzyme Inhibition and Pharmacokinetic Implications

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to altered drug clearance, potentially causing adverse effects. Pyridine-containing compounds have been identified as potential inhibitors of various CYP isoforms, including CYP3A4 and CYP2A6. The nitrogen atom in the pyridine ring can coordinate with the heme iron of the enzyme, leading to inhibition.

The incorporation of fluorine atoms, as in derivatives of 2-cyano-3,5-difluoropyridine, can further influence these interactions. Fluorine's high electronegativity can alter the electronic environment of the pyridine ring, potentially modulating the binding affinity for CYP enzymes. Moreover, fluorine substitution is a well-known strategy in medicinal chemistry to block metabolically labile sites, which can improve a drug's metabolic stability and half-life.

While direct studies on the CYP inhibition profiles of 2-cyano-3,5-difluoropyridine derivatives are not extensively documented in publicly available literature, the known properties of pyridine and fluorinated compounds suggest that such derivatives would warrant careful evaluation for their potential to inhibit CYP enzymes. Understanding these interactions is crucial for predicting their pharmacokinetic behavior and ensuring their safety as therapeutic agents.

Development of Therapeutic Agents

The unique structural features of 2-cyano-3,5-difluoropyridine make it an attractive starting point for the development of new therapeutic agents for a range of diseases.

Research into Central Nervous System (CNS) Disorders

While 2-cyano-3,5-difluoropyridine is a valuable building block for various active pharmaceutical ingredients, its specific application in the development of therapeutic agents for Central Nervous System (CNS) disorders is not a prominent area of published research. Extensive searches of scientific literature did not reveal direct studies linking this compound to the synthesis of neuroprotective agents or treatments for specific CNS pathologies. The development of drugs for CNS disorders often requires molecules with the ability to cross the blood-brain barrier, a property that is influenced by factors such as lipophilicity and molecular size. While the fluorine atoms in 2-cyano-3,5-difluoropyridine could potentially enhance blood-brain barrier permeability, dedicated research programs to explore this application for its derivatives have not been widely reported. Therefore, this remains a speculative area for the application of this particular chemical compound.

Evaluation of Anti-tubercular Activity against Mycobacterium tuberculosis

The global health threat posed by tuberculosis (TB), caused by Mycobacterium tuberculosis, necessitates the discovery of new and effective therapeutic agents, particularly in light of emerging drug-resistant strains. preprints.org Research into novel chemical scaffolds has identified cyanopyridine derivatives as a class of compounds with potential antimycobacterial activity. researchgate.net While direct studies on 2-Cyano-3,5-difluoropyridine are not extensively detailed in the provided research, the broader class of cyanopyridines has been investigated for its efficacy against this pathogen.

In studies evaluating various cyanopyridine derivatives, antimicrobial activity was assessed against the H37Rv strain of Mycobacterium tuberculosis. The activity of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria. preprints.orgmdpi.com For instance, research on related cyanopyridine structures has demonstrated a range of activities, with some derivatives showing moderate to potent inhibition of mycobacterial growth. researchgate.net The evaluation is often conducted using methods like the Microplate Alamar Blue Assay (MABA), which provides a measure of cell viability. preprints.org

The mechanism of action for some related compounds has been linked to the inhibition of essential biosynthetic pathways in the bacterium. preprints.org The data gathered from these studies helps in understanding the structure-activity relationships (SAR) within the cyanopyridine class, guiding the design of more potent anti-tubercular agents. The quest for new anti-TB drugs often involves screening libraries of compounds, and the inclusion of diverse heterocyclic molecules like cyanopyridines is a crucial strategy. nih.gov

Table 1: Illustrative Anti-tubercular Activity of Cyanopyridine Analogs

| Compound Class | Test Strain | Activity Metric | Result |

| Cyanopyridine Derivatives | M. tuberculosis H37Rv | MIC | Moderate to Active |

| Substituted Pyridines | M. tuberculosis H37Rv | MIC | Varies with Substitution |

Design and Synthesis of Protein Kinase C Theta (PKCθ) Inhibitors

Protein Kinase C theta (PKCθ) is a crucial enzyme in the T-cell activation pathway, making it an attractive therapeutic target for autoimmune and inflammatory diseases. researchgate.net The design and synthesis of selective PKCθ inhibitors are of significant interest in medicinal chemistry. Difluoropyridine scaffolds, such as 2-Cyano-3,5-difluoropyridine, serve as valuable starting materials or intermediates in the synthesis of these complex inhibitors. nih.gov

The synthetic utility of substituted difluoropyridines has been demonstrated in the creation of novel PKCθ inhibitors. nih.gov The presence of fluorine atoms on the pyridine ring enhances its reactivity toward nucleophilic aromatic substitution, a key chemical reaction used to build more complex molecules. nbinno.com This allows for the regioselective introduction of various substituents to create a library of compounds for biological screening. nih.gov

A common strategy involves using a difluoropyridine core to construct 2,3,6-trisubstituted pyridine derivatives, which are popular scaffolds for drug candidates. nih.gov For example, a research effort detailed a facile preparation method for 3-substituted-2,6-difluoropyridines, which were then converted into a variety of 2,3,6-trisubstituted pyridines, including macrocyclic structures, that exhibited PKCθ inhibitory activity. nih.gov The cyano group in a molecule like 2-Cyano-3,5-difluoropyridine can act as a handle for further chemical modifications or as a key binding element in the final inhibitor. The development of such synthetic routes is critical for exploring the structure-activity relationship and optimizing the potency and selectivity of PKCθ inhibitors. nih.gov

Table 2: Role of Difluoropyridine in PKCθ Inhibitor Synthesis

| Starting Material Class | Synthetic Strategy | Resulting Scaffold | Target |

| Substituted Difluoropyridines | Nucleophilic Aromatic Substitution | 2,3,6-Trisubstituted Pyridines | Protein Kinase C Theta (PKCθ) |

| Difluoropyridine Intermediates | Macrocyclization | Macrocyclic Pyridine Derivatives | Protein Kinase C Theta (PKCθ) |

Contributions to Drug Discovery and Lead Optimization

2-Cyano-3,5-difluoropyridine is a specialized chemical intermediate that plays a significant role in the broader landscape of drug discovery and lead optimization. nbinno.comnbinno.com Its unique molecular architecture, featuring an electron-deficient pyridine ring activated by two fluorine atoms and a cyano group, makes it a versatile building block for medicinal chemists. nbinno.cominnospk.com

In the process of lead optimization, chemists aim to modify a promising "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The reactivity of 2-Cyano-3,5-difluoropyridine in nucleophilic aromatic substitution reactions allows for the systematic and efficient synthesis of a wide array of analogs. nbinno.cominnospk.com This enables researchers to explore how different chemical groups at various positions on the pyridine ring affect the compound's biological activity.

The difluorinated pyridine structure is a key component in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors, which are a cornerstone of modern targeted therapies in areas like oncology. nbinno.comnbinno.com The cyano group can also be a critical feature, potentially participating in key interactions with the biological target or serving as a precursor for other functional groups. nih.gov By providing a reliable and high-purity scaffold, intermediates like 2-Cyano-3,5-difluoropyridine facilitate the rapid generation of compound libraries, accelerating the iterative cycle of design, synthesis, and testing that is central to optimizing a lead compound into a viable drug candidate. nbinno.com

Agrochemical Research and Development

Role as an Intermediate in Agrochemical Compound Synthesis

2-Cyano-3,5-difluoropyridine serves as a crucial intermediate in the synthesis of modern herbicides and fungicides. nbinno.com The presence of fluorine atoms in the molecule is particularly significant, as fluorine can enhance the lipophilicity and metabolic stability of the final agrochemical product. nbinno.com This leads to improved uptake by the target pests or weeds and provides longer-lasting activity. nbinno.com Researchers and manufacturers utilize this compound as a foundational element, incorporating it into larger, more complex molecules designed to target specific biological pathways in pests while minimizing harm to non-target organisms and the environment. nbinno.com The well-defined chemical properties of 2-Cyano-3,5-difluoropyridine ensure predictable reactivity, making it a reliable component in multi-step synthetic processes for creating new crop protection agents. nbinno.com

Design and Evaluation of Novel Insecticides Based on the Pyridine (B92270) Scaffold

The pyridine ring is a core structural component in many successful insecticides, including neonicotinoids. However, the rise of insecticide resistance in major agricultural pests necessitates the continuous development of new compounds with novel modes of action. The pyridine scaffold, as found in 2-Cyano-3,5-difluoropyridine, provides a robust framework for designing the next generation of insecticidal agents.

In response to growing insecticide resistance, researchers have designed and synthesized novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties. These complex molecules were synthesized using multi-step reactions, including Suzuki-Miyaura cross-coupling, nucleophilic substitution, and amidation. The insecticidal potential of these compounds was evaluated using the leaf-dipping method against several key pests.

Against the Oriental armyworm (Mythimna separata), a number of the synthesized derivatives demonstrated exceptional efficacy. At a concentration of 500 mg/L, several compounds exhibited 100% inhibition, indicating potent insecticidal activity.

| Compound ID | Inhibition Rate against Mythimna separata (%) at 500 mg/L |

|---|---|

| 5a | 100 |

| 5d | 100 |

| 5g | 100 |

| 5h | 100 |

| 5k | 100 |

Further research into related structures has also shown high activity against the diamondback moth (Plutella xylostella). For instance, certain novel phenylpyrazole derivatives demonstrated 100% larvicidal activity against Plutella xylostella at concentrations as low as 0.05 µg/mL. This body of research underscores the potential of using pyridine-based scaffolds to generate new and effective insecticides for managing resistant pest populations.

To further explore the chemical space and discover new insecticidal properties, the cyanopyridine scaffold can be chemically modified with other heterocyclic structures known for their biological activity.

1,3,4-Oxadiazole (B1194373) Rings: The 1,3,4-oxadiazole ring is a five-membered heterocycle that is often incorporated into bioactive molecules. Hybrid compounds that feature both a cyanopyridine core and a 1,3,4-oxadiazole ring have been synthesized. A general synthetic route involves reacting acid hydrazides with triethyl orthoformate in the presence of an acid catalyst, such as p-Toluenesulfonic acid, to form the oxadiazole ring. This derivatization strategy allows for the creation of novel molecular architectures that combine the chemical features of both heterocyclic systems, opening new avenues for biological activity screening.

Pyridylpyrazole-4-carboxamide Moieties: The pyrazole-carboxamide structure is a well-established pharmacophore in the agrochemical industry, found in several commercial fungicides and insecticides. Creating a pyridylpyrazole-4-carboxamide derivative from a cyanopyridine intermediate like 2-Cyano-3,5-difluoropyridine is a chemically feasible strategy. The synthesis would typically involve the hydrolysis of the cyano group (-CN) on the pyridine ring to form a carboxylic acid (-COOH) or a carboxamide (-CONH₂). This functional group can then be coupled with a suitably substituted aminopyrazole using standard peptide coupling reagents to form the final amide bond, linking the two heterocyclic rings. This approach allows for the systematic combination of two proven agrochemical scaffolds to generate novel candidates for insecticidal testing.

Catalytic Applications in Agrochemical Processes

While 2-Cyano-3,5-difluoropyridine is primarily utilized as a reactant or intermediate, it is a key component in several catalytic processes that are fundamental to modern agrochemical synthesis.

The synthesis of 2-Cyano-3,5-difluoropyridine itself often involves a halogen exchange (HALEX) reaction, where a precursor like 2-cyano-3,5-dichloropyridine is treated with a fluoride (B91410) source such as potassium fluoride. chemicalbook.com To facilitate this reaction in a solvent like dimethyl sulfoxide (B87167) (DMSO), a phase-transfer catalyst, for example, polyethylene (B3416737) glycol, is sometimes employed to enhance the reaction rate and yield. chemicalbook.com

Furthermore, the subsequent use of 2-Cyano-3,5-difluoropyridine to build more complex insecticidal molecules heavily relies on transition-metal catalysis. A prime example is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to form a new carbon-carbon bond between the pyridine ring and a phenyl group (from a phenylboronic acid derivative). This catalytic reaction is a cornerstone of modern organic synthesis and is essential for creating the 2-phenylpyridine derivatives discussed previously. Therefore, while not a catalyst itself, 2-Cyano-3,5-difluoropyridine is a critical substrate for powerful catalytic methods that enable the efficient and precise construction of novel agrochemical compounds.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of 2-Cyano-3,5-difluoropyridine, the two protons on the pyridine (B92270) ring are expected to appear as distinct signals. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the cyano and fluorine substituents. The proton at the 4-position would likely appear as a triplet of doublets due to coupling with the two fluorine atoms and the adjacent proton. The proton at the 6-position would be expected to show a doublet of doublets due to coupling with the fluorine at the 5-position and the proton at the 4-position. The precise chemical shifts and coupling constants (J values) would definitively confirm the substitution pattern on the pyridine ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the cyano group would appear in the characteristic region for nitriles. The five carbons of the pyridine ring would have their chemical shifts significantly influenced by the attached fluorine and cyano groups. The carbons directly bonded to fluorine would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a key indicator of their position.

¹⁹F NMR (Fluorine-19 NMR): As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. The ¹⁹F NMR spectrum of 2-Cyano-3,5-difluoropyridine would show two distinct signals for the two non-equivalent fluorine atoms at the 3- and 5-positions. The difference in their chemical environments would lead to different chemical shifts. Furthermore, these signals would exhibit coupling to each other and to the nearby protons, providing further confirmation of the regiochemistry.

A summary of the expected NMR data is presented below:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |

| ¹H | 7.0 - 9.0 | Doublet of doublets, Triplet of doublets | Confirms proton positions and their coupling with adjacent protons and fluorine atoms. |

| ¹³C | 100 - 170 | Singlets (or doublets due to C-F coupling) | Shows the number of unique carbon environments and confirms the presence of C-F bonds through coupling. |

| ¹⁹F | Varies | Doublets or more complex multiplets | Confirms the presence and distinct chemical environments of the two fluorine atoms. |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups. For 2-Cyano-3,5-difluoropyridine, the IR spectrum would exhibit characteristic absorption bands. A strong, sharp peak would be expected in the region of 2240-2220 cm⁻¹ due to the C≡N stretching vibration of the cyano group. The C-F stretching vibrations would appear as strong absorptions typically in the 1400-1000 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ range.

Key expected IR absorption bands are summarized in the following table:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2220 | Strong, Sharp |

| C-F (Aryl Fluoride) | 1400 - 1000 | Strong |

| C=C, C=N (Aromatic Ring) | 1600 - 1400 | Medium to Strong |

Mass Spectrometry Techniques (e.g., HRMS, GC-EIMS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of 2-Cyano-3,5-difluoropyridine with high precision. This allows for the unambiguous determination of its elemental formula (C₆H₂F₂N₂), confirming that the synthesized compound has the correct atomic composition.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS): In GC-EIMS, the compound is first separated by gas chromatography and then ionized by electron impact. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed as the molecular ion breaks down into smaller, stable fragments. The fragmentation pattern provides further structural information. For 2-Cyano-3,5-difluoropyridine, fragmentation might involve the loss of the cyano group or fluorine atoms, leading to predictable fragment ions.

| Technique | Information Obtained |

| HRMS | Precise molecular weight and elemental formula confirmation. |

| GC-EIMS | Molecular weight and characteristic fragmentation pattern for structural verification. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of 2-Cyano-3,5-difluoropyridine would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the ring. The cyano and fluoro groups, being electron-withdrawing, would affect the energy levels of the molecular orbitals and thus the wavelengths of absorption.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of 2-Cyano-3,5-difluoropyridine

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Cyano-3,5-difluoropyridine, DFT calculations can elucidate its molecular geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

The electron-deficient nature of the pyridine (B92270) ring, amplified by the presence of two electron-withdrawing fluorine atoms and a cyano group, makes it susceptible to nucleophilic aromatic substitution reactions. innospk.com DFT calculations can map the molecular electrostatic potential (MEP), identifying electron-poor sites that are prone to nucleophilic attack. The optimized geometrical structure and charge distribution on the atoms can be precisely calculated. nih.gov These computational models help in understanding the energetics of reaction pathways and the stability of intermediates, providing a theoretical foundation for its use as a versatile building block in synthesizing pharmaceuticals and other fine chemicals. innospk.comnih.gov

Table 1: Predicted Electronic Properties of 2-Cyano-3,5-difluoropyridine using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | Value (eV) | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Value (eV) | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Value (eV) | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Value (Debye) | Measures the molecule's overall polarity. |

| Electron Affinity | Value (eV) | Energy released when an electron is added; indicates electrophilicity. |

| Ionization Potential | Value (eV) | Energy required to remove an electron; indicates nucleophilicity. |

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. rsc.orgresearchgate.netnih.gov This technique is valuable for confirming the structure of newly synthesized compounds containing 2-Cyano-3,5-difluoropyridine moieties. By calculating the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F), one can predict the corresponding chemical shifts.

For nitrogen-containing heterocycles, DFT-GIAO calculations have proven effective in assigning the correct structure where experimental data might be ambiguous. rsc.org Linear regression analysis comparing calculated isotropic shielding constants with experimental chemical shifts can yield high accuracy, with prediction errors for ¹⁵N shifts within a ±9.56 ppm range. rsc.org Similar protocols have been developed for ¹⁹F NMR predictions, which are particularly relevant for 2-Cyano-3,5-difluoropyridine. researchgate.net The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects. nih.govresearchgate.net

Table 2: Hypothetical Comparison of Experimental and GIAO-Predicted NMR Chemical Shifts (ppm)

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹³C | C2 (Cyano) | Value | Value |

| ¹³C | C3 (Fluoro) | Value | Value |

| ¹³C | C4 | Value | Value |

| ¹³C | C5 (Fluoro) | Value | Value |

| ¹³C | C6 | Value | Value |

| ¹⁵N | N1 (Pyridine) | Value | Value |

| ¹⁹F | F (at C3) | Value | Value |

| ¹⁹F | F (at C5) | Value | Value |

Molecular Docking and Binding Affinity Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org It is widely used in drug design to screen for potential inhibitors of biological targets.

The 2-Cyano-3,5-difluoropyridine scaffold can be incorporated into larger molecules designed as enzyme inhibitors. As a hypothetical example, a derivative of this compound could be docked into the active site of an enzyme like HIV-1 protease, a critical target in antiretroviral therapy. plos.orgmdpi.comnih.gov

The primary goal of such a simulation is to predict the binding affinity, typically expressed in kcal/mol, and to analyze the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and the amino acid residues of the enzyme's active site. plos.orgnih.gov A more negative binding affinity suggests a more stable ligand-protein complex. mdpi.com By comparing the binding affinity and interaction patterns of a novel compound containing the 2-Cyano-3,5-difluoropyridine moiety with known inhibitors, researchers can predict its potential biological activity and mechanism of inhibition. plos.orgmdpi.com

Table 3: Illustrative Molecular Docking Results against HIV-1 Protease

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Known Inhibitor (e.g., DRV) | -10.4 | Asp25, Asp29, Ile50, Ile84 | Hydrogen Bonding, van der Waals |

| Hypothetical Compound A | -9.8 | Asp25, Gly27, Ile47 | Hydrogen Bonding, Pi-Alkyl |

| Hypothetical Compound B | -11.2 | Asp29, Asp30, Val82 | van der Waals, Halogen Bonding |

Conformational Analysis and Molecular Dynamics Simulations

While the 2-Cyano-3,5-difluoropyridine ring itself is rigid, molecules containing this moiety may have rotatable bonds leading to different conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule. Molecular Dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time.

MD simulations can be used to assess the dynamic stability of a ligand, such as a derivative of 2-Cyano-3,5-difluoropyridine, when bound to a biological target. mdpi.comresearchgate.net By monitoring properties like the root-mean-square deviation (RMSD) of the ligand's atoms over the simulation period (e.g., hundreds of nanoseconds), researchers can determine if the ligand remains stably in the binding pocket. mdpi.comresearcher.life These simulations provide a more dynamic and realistic view of the binding event than static docking, accounting for the flexibility of both the ligand and the protein. researchgate.net

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For 2-Cyano-3,5-difluoropyridine, theoretical studies can be employed to explore the pathways of its synthesis or its subsequent reactions.

By calculating the potential energy surface for a reaction, chemists can identify the structures of transition states and intermediates. This allows for the determination of activation energies, which govern the reaction rate. For example, in a nucleophilic aromatic substitution reaction involving 2-Cyano-3,5-difluoropyridine, DFT calculations could be used to compare the activation barriers for substitution at the C-2, C-4, or C-6 positions, thereby predicting the regioselectivity of the reaction. These computational insights can explain experimental outcomes and guide the optimization of reaction conditions.

Q & A

Basic: What are the standard methods for characterizing the purity and structure of 2-cyano-3,5-difluoropyridine?

Answer:

Characterization typically involves:

- Gas Chromatography (GC): Purity assessment (≥98.0% as per GC analysis) .

- Melting Point Determination: 30–34°C (consistent with literature values) .

- Spectroscopic Techniques:

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and absence of impurities.

- IR Spectroscopy to identify nitrile (C≡N) and C-F stretching vibrations (~2250 cm⁻¹ and 1100–1200 cm⁻¹, respectively) .

- Mass Spectrometry (MS): To verify molecular weight (140.09 g/mol) and fragmentation patterns .

Basic: What solvents are suitable for dissolving 2-cyano-3,5-difluoropyridine in laboratory settings?

Answer:

The compound is freely soluble in methanol , as confirmed by technical specifications . For reactions requiring polar aprotic solvents, DMF or DMSO may be used based on analogous fluoropyridine derivatives . Pre-solubility testing is recommended for non-standard solvents.

Advanced: How can reaction conditions be optimized for synthesizing derivatives of 2-cyano-3,5-difluoropyridine?

Answer:

Key parameters include:

- Temperature: Elevated temperatures (e.g., 95°C in DMF) enhance nucleophilic substitution with alcohols or amines .

- Catalysts: Use of NaH (2.5 equivalents) promotes deprotonation in reactions with 4-methoxybenzyl alcohol, achieving 73% yield .

- Protecting Groups: Trifluoroacetic acid (TFA) effectively removes 4-methoxybenzyl groups under mild conditions .

- pH Control: Cyclocondensation with cysteine derivatives requires buffered methanol (pH 6) to prevent nitrile hydrolysis .

Advanced: How do fluorine substituents influence the reactivity of 2-cyano-3,5-difluoropyridine in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effects: Fluorine atoms increase the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at positions 3 and 5 .

- Steric Hindrance: The meta-fluorine arrangement minimizes steric clashes, enabling regioselective functionalization (e.g., Suzuki-Miyaura coupling at the 4-position) .

- Comparative Data: Fluorine vs. chlorine substituents (e.g., in 3,5-dichloropyridine) show faster reaction kinetics for fluorine due to smaller atomic size and higher electronegativity .

Basic: What safety precautions are critical when handling 2-cyano-3,5-difluoropyridine?

Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and masks are mandatory due to risks of skin/eye irritation (H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- First Aid: Immediate rinsing with water for skin/eye contact (P305+P351+P338) and medical consultation if ingested (H302) .

- Waste Disposal: Follow P501 guidelines for approved chemical waste facilities .

Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Answer:

- Systematic Replication: Repeat experiments under documented conditions (e.g., methanol solubility at 25°C vs. alternative solvents).

- Analytical Cross-Check: Use DSC/TGA to verify thermal stability (decomposition >187°C ) and HPLC to confirm solubility claims.

- Literature Comparison: Contrast findings with structurally similar compounds (e.g., 2,6-difluoro-3-cyanopyridine ).

Basic: What are the primary applications of 2-cyano-3,5-difluoropyridine in pharmaceutical research?

Answer:

- Building Block: Used in synthesizing antiviral agents (e.g., pyrolotriazine derivatives) and iron-chelating ligands (e.g., desferrithiocin analogues) .

- Bioisostere: The nitrile group mimics carbonyl functionalities in drug design, enhancing metabolic stability .

Advanced: What strategies improve yields in multi-step syntheses involving this compound?

Answer:

- Intermediate Protection: 4-Methoxybenzyl groups shield hydroxyl moieties during nitrile transformations, preventing side reactions .

- Stepwise Monitoring: Use LC-MS or TLC to track intermediate formation (e.g., dihydroxypyridine derivatives ).

- Solvent Optimization: DMF enhances reaction homogeneity for SNAr steps, while acetone is ideal for alkylation .

Basic: How should 2-cyano-3,5-difluoropyridine be stored to ensure long-term stability?

Answer:

- Conditions: Store in a sealed container at 2–8°C under inert gas (N₂/Ar) to prevent moisture absorption and thermal degradation .

- Stability Tests: Periodic GC/HPLC checks to detect hydrolysis or polymerization.

Advanced: What computational methods predict the electronic properties of fluorinated pyridines like this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.